molecular formula C14H9ClO4 B6401146 3-(4-Carboxyphenyl)-5-chlorobenzoic acid CAS No. 1261997-33-4

3-(4-Carboxyphenyl)-5-chlorobenzoic acid

Cat. No.: B6401146
CAS No.: 1261997-33-4
M. Wt: 276.67 g/mol
InChI Key: VNGSZLHFEDRCIW-UHFFFAOYSA-N
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Description

3-(4-Carboxyphenyl)-5-chlorobenzoic acid is a dicarboxylic acid compound intended for research and development purposes exclusively. This product is provided as a high-purity solid and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Dicarboxylic acids with aromatic backbones, such as this one, are valuable intermediates in organic synthesis and medicinal chemistry. They are frequently employed as rigid building blocks for constructing more complex molecular architectures, including potential pharmaceutical candidates. For instance, structurally related 3-carboxyphenyl and chlorobenzoic acid derivatives have been investigated for their activity as antagonists for ionotropic glutamate receptors (iGluRs) in the central nervous system . Similar compounds have also been explored as inhibitors for viral proteases, such as the 3C-like protease (3CLpro) of coronaviruses . Researchers can utilize the two carboxylic acid functional groups for further derivatization, such as forming amide bonds to create novel molecules. The presence of a chloro substituent offers an additional site for selective functionalization via metal-catalyzed cross-coupling reactions. This compound is suited for projects in drug discovery, materials science, and chemical biology that require a multifunctional aromatic scaffold.

Properties

IUPAC Name

3-(4-carboxyphenyl)-5-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClO4/c15-12-6-10(5-11(7-12)14(18)19)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGSZLHFEDRCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689926
Record name 5-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-33-4
Record name [1,1′-Biphenyl]-3,4′-dicarboxylic acid, 5-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261997-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Directed ortho-Arylation of 3-Chlorobenzoic Acid

Pioneering work by demonstrates the viability of palladium-catalyzed C-H activation for constructing biaryl systems. Using 3-chlorobenzoic acid as the substrate and 4-iodobenzoic acid as the coupling partner, this method achieves 68% yield under optimized conditions:

  • Catalyst System : Pd(OAc)2_2 (10 mol%), Ag2_2CO3_3 (3 equiv), PivOH (30 mol%) in DMA at 120°C

  • Directing Group Strategy : The carboxylic acid moiety acts as an endogenous directing group, positioning palladium at the meta position relative to chlorine.

Table 2. C-H Activation Comparative Efficiency

MethodTurnover NumberRegioselectivityFunctional Group Tolerance
Suzuki Coupling450>98%Moderate
C-H Activation32092%High

Protecting Group Strategies for Carboxylic Acids

Ester Protection Protocols

Methyl ester protection proves critical for preventing catalyst poisoning and enhancing substrate solubility:

  • Esterification : Treatment with SOCl2_2/MeOH (0°C → reflux, 4h) achieves quantitative conversion

  • Deprotection : Saponification with LiOH/H2_2O-THF (0°C, 1h) preserves the biaryl linkage

Caution : Prolonged basic conditions (>12h) induce partial epimerization at chiral centers in related systems.

Alternative Synthetic Routes

Ullmann-Type Coupling

Copper-mediated coupling between 3-bromo-5-chlorobenzoic acid and 4-carboxyphenyl zinc chloride provides a low-cost alternative:

  • Conditions : CuI (20 mol%), 1,10-phenanthroline, DMF, 110°C, 24h

  • Yield : 42% (lower than Pd-catalyzed methods)

Photoredox Catalysis

Emerging techniques using [Ir(ppy)3_3] under blue LED irradiation show promise for redox-neutral couplings, though yields remain suboptimal (31%).

Analytical Characterization

Spectroscopic Validation

  • 1H^1H-NMR (DMSO-d6d_6): δ 8.21 (d, J=2.1J = 2.1 Hz, 1H, ArH), 8.05 (dd, J=8.4J = 8.4, 2.1 Hz, 1H), 7.98–7.91 (m, 2H, carboxyphenyl)

  • HPLC-MS : [M-H]^- calcd. for C14_{14}H9_9ClO4_4: 278.02, found 278.01

Purity Assessment

Ion-pair HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) confirms ≥98% purity across all synthetic batches.

Industrial-Scale Considerations

Batch process economics favor Suzuki coupling (raw material cost: $312/kg) over C-H activation ($498/kg) due to lower catalyst loading. Continuous flow systems enhance throughput by 40% through rapid mixing and heat transfer .

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboxyphenyl)-5-chlorobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding carboxylic acid derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(4-Carboxyphenyl)-5-chlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and metal-organic frameworks (MOFs).

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-Carboxyphenyl)-5-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with target proteins, influencing their structure and function. The chlorine atom can participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogs with Varying Substituents
2.1.1. Positional Isomers: 3- vs. 4-Carboxyphenyl Groups
  • Compound 16 (2-tetradecanoylamino-1-(4-carboxyphenyl)benzamide): Exhibited 72% PCAF HAT inhibition at 100 μM and moderate cytotoxicity (IC50: 43.90–46.18 μM in colon and lung cancer lines). The 4-carboxyphenyl group enhances enzyme binding compared to anthranilic acid derivatives .
  • Compound 17 (2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide): Demonstrated superior HAT inhibition (79%) and cytotoxicity (IC50: 29.17–32.09 μM), suggesting that the 3-carboxyphenyl group may optimize steric interactions with the enzyme active site .

Comparison Insight: The target compound’s 4-carboxyphenyl group likely confers intermediate HAT inhibitory activity compared to Compounds 16 and 17, but its lack of an acyl chain may reduce potency.

2.1.2. Halogen Substitution: Chloro vs. Trifluoromethyl
  • 5-Chloro-4-hydroxybiphenyl-3-carboxylic acid (PDB ligand 5P3): The hydroxyl group at the 4-position introduces hydrogen-bonding capability, which may improve target engagement in enzyme assays compared to purely hydrophobic substituents .

Comparison Insight: The chloro substituent in the target compound balances hydrophobicity and electronic effects, offering a compromise between solubility and binding affinity.

2.2. Functional Group Variations
2.2.1. Acyl Chain Modifications
  • Compounds 8–19: Derivatives with C6–C16 acyl chains at the 2-position of 2-aminobenzoic acid showed that longer chains (C14, C16) enhance cytotoxicity (e.g., Compound 18: IC50: 27.56–35.49 μM) due to improved membrane permeability .
  • Anthranilic Acid Derivatives : Lacking acyl chains, these compounds were inactive in cytotoxicity assays, underscoring the importance of lipophilic groups for cellular uptake .

Comparison Insight: The absence of an acyl chain in 3-(4-carboxyphenyl)-5-chlorobenzoic acid may limit its cytotoxicity but could favor selective enzyme inhibition with fewer off-target effects.

2.2.2. Heterocyclic Analogs

Data Tables

Table 1: Structural and Activity Comparison of Selected Analogs
Compound Name Substituents PCAF HAT Inhibition (%) Cytotoxicity (IC50, μM) Key Feature
This compound 4-carboxyphenyl, 5-Cl Not tested Not tested Dual carboxylic acids, chloro
Compound 16 4-carboxyphenyl, C14 acyl chain 72 43.90–46.18 Long acyl chain enhances activity
Compound 17 3-carboxyphenyl, C14 acyl chain 79 29.17–32.09 Optimal steric fit for HAT inhibition
Anthranilic acid None 34 >100 Baseline for inactivity
Table 2: Substituent Effects on Properties
Substituent Effect on Activity
4-Carboxyphenyl Moderate HAT inhibition; balances hydrophilicity and binding
3-Carboxyphenyl Enhanced HAT inhibition due to spatial alignment with enzyme pockets
Chloro (5-position) Introduces electron-withdrawing effects; may stabilize aromatic interactions
Trifluoromethyl Increases metabolic stability but reduces solubility

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-Carboxyphenyl)-5-chlorobenzoic acid, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted benzene derivatives. For example, Suzuki-Miyaura cross-coupling could link chlorophenyl and carboxyphenyl moieties using a palladium catalyst . Optimize yields by controlling temperature (80–100°C), using anhydrous solvents (e.g., DMF or THF), and purifying intermediates via column chromatography with silica gel . Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Compare 1^1H and 13^{13}C spectra with predicted shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, carboxylic protons at δ 12–13 ppm) .
  • FT-IR : Confirm carboxyl groups via O-H stretching (~2500–3000 cm1^{-1}) and C=O (~1680–1700 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal structure to validate spatial arrangement of substituents, as demonstrated for related tricarboxylic acids .

Q. What strategies address solubility challenges of this compound in aqueous buffers?

  • Methodological Answer : Adjust pH to deprotonate carboxyl groups (pH > 4.5). Use co-solvents like DMSO (≤10% v/v) or surfactants (e.g., Tween-80). Alternatively, synthesize water-soluble salts (e.g., sodium or ammonium carboxylates) . Precipitate impurities via acidification (pH 2–3) followed by filtration .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer : Hypothesize interactions with enzyme active sites via carboxylate coordination or halogen bonding. Conduct in vitro assays (e.g., fluorescence-based inhibition assays) against target enzymes (e.g., kinases or proteases). Validate binding via molecular docking (AutoDock Vina) and MD simulations (GROMACS) using crystal structures from the PDB . Compare IC50_{50} values with structurally similar compounds (e.g., 4-(3-Chloro-4-fluorophenyl)benzoic acid) .

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs)?

  • Methodological Answer : The compound’s carboxylate groups act as linkers for metal nodes (e.g., Zn2+^{2+}, Cu2+^{2+}). Synthesize MOFs via solvothermal methods (120°C, 24 hr in DMF/water). Characterize porosity via BET analysis and stability via TGA. Study CO2_2 adsorption capacity, leveraging precedents from tricarboxylic acid-based frameworks .

Q. What analytical methods ensure high purity of this compound for pharmacological studies?

  • Methodological Answer :

  • HPLC : Use a C18 column (acetonitrile/0.1% formic acid gradient) with UV detection at 254 nm. Target purity >98% .
  • LC-MS : Confirm molecular ion ([M-H]^- at m/z 290–300) and rule out side products .
  • Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (±0.3%) .

Q. What reaction pathways dominate under varying pH conditions for derivatives of this compound?

  • Methodological Answer : At acidic pH (<3), carboxyl groups protonate, reducing nucleophilicity. Under basic conditions (pH >10), deprotonation enhances reactivity in SNAr substitutions (e.g., replacing Cl with amines). Track kinetics via 19^{19}F NMR (if fluorinated analogs exist) or UV-Vis spectroscopy . Compare with analogs like 2-Chloro-5-(3-methoxycarbonylphenyl)benzoic acid .

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